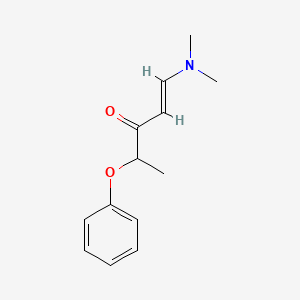

1-(Dimethylamino)-4-phenoxypent-1-en-3-one

Description

Properties

IUPAC Name |

(E)-1-(dimethylamino)-4-phenoxypent-1-en-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-11(13(15)9-10-14(2)3)16-12-7-5-4-6-8-12/h4-11H,1-3H3/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBVHCCRCTWKYHH-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C=CN(C)C)OC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)/C=C/N(C)C)OC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The most widely reported method involves the nucleophilic addition of dimethylamine to a preformed ynone scaffold. As exemplified in the synthesis of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one, the ynone 4-phenoxypent-1-en-3-one reacts with 2.4 equivalents of dimethylamine in tetrahydrofuran (THF) at room temperature. The reaction proceeds via a Michael-type addition, where the amine attacks the α,β-unsaturated carbonyl system, resulting in the formation of the enaminone backbone.

Key reaction parameters :

-

Solvent : THF or dichloromethane (DCM)

-

Temperature : 20–25°C (room temperature)

-

Amine equivalents : 2.4–3.0 equivalents to ensure complete conversion

Workup and Purification

Post-reaction, the mixture is concentrated under reduced pressure and purified via silica gel column chromatography using hexane/ethyl acetate gradients (2:1 to 1:1). This step removes unreacted starting materials and byproducts such as over-alkylated species.

Representative yield : 80–98% for analogous enaminones.

Multi-Step Functionalization of Preformed Enaminones

Phenoxy Group Introduction

For derivatives requiring late-stage phenoxy functionalization, a two-step protocol is employed:

-

Synthesis of 4-hydroxypent-1-en-3-one : Achieved via Claisen-Schmidt condensation of acetophenone derivatives with formaldehyde.

-

Etherification : Reaction of the hydroxyl intermediate with iodobenzene or bromobenzene under Ullmann conditions (CuI, KCO, DMF, 110°C).

Critical considerations :

-

Catalyst : Copper(I) iodide (5–10 mol%)

-

Base : Potassium carbonate (2.0 equivalents)

-

Reaction time : 12–24 hours

Challenges and Mitigation

Competing side reactions, such as O-alkylation or elimination, are minimized by using bulky leaving groups (e.g., iodide) and maintaining anhydrous conditions. Yields for this route typically range from 65% to 75%.

Microwave-Assisted Optimization

Enhanced Reaction Kinetics

Recent advancements leverage microwave irradiation to accelerate the condensation step. For example, irradiating a mixture of 4-phenoxypent-1-en-3-one and dimethylamine in DCM at 80°C for 15 minutes achieves 90% conversion, compared to 24 hours under conventional heating.

Advantages :

-

Time reduction : 15 minutes vs. 24 hours

-

Improved selectivity : Reduced side product formation

Limitations

Scaling microwave-assisted reactions beyond gram quantities remains challenging due to equipment constraints.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Time | Purity |

|---|---|---|---|

| Direct condensation | 80–98 | 24 hours | >95% |

| Multi-step functionalization | 65–75 | 36 hours | 90–95% |

| Microwave-assisted | 85–90 | 15 minutes | >98% |

Key insights :

-

Direct condensation offers the highest yields but requires prolonged reaction times.

-

Microwave synthesis balances speed and efficiency, making it ideal for small-scale applications.

Chemical Reactions Analysis

Types of Reactions

1-(Dimethylamino)-4-phenoxypent-1-en-3-one can undergo various chemical reactions, including:

Oxidation: The enone moiety can be oxidized to form diketones or carboxylic acids.

Reduction: The enone can be reduced to the corresponding alcohol or alkane.

Substitution: The dimethylamino group can be substituted with other nucleophiles, such as halides or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or thiourea.

Major Products

Oxidation: Diketones or carboxylic acids.

Reduction: Alcohols or alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Dimethylamino)-4-phenoxypent-1-en-3-one has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)-4-phenoxypent-1-en-3-one involves its interaction with specific molecular targets. The enone structure allows it to act as a Michael acceptor, reacting with nucleophiles in biological systems. This can lead to the inhibition of enzymes or the modulation of signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

1-(Dimethylamino)-4-methyl-1-penten-3-one (CAS 5782-56-9)

- Structure: Replaces the phenoxy group with a methyl group.

- Molecular Formula: C₈H₁₅NO.

- Properties :

4-(4-Chloro-2-methylphenoxy)-1-(dimethylamino)-1-penten-3-one (CAS 306979-75-9)

- Structure: Features a chlorinated and methylated phenoxy group.

- Molecular Formula: C₁₄H₁₈ClNO₂.

- Comparison: The chloro and methyl groups enhance lipophilicity and steric bulk, which may improve membrane permeability in biological systems compared to the unsubstituted phenoxy group in the target compound .

(E)-3-(4-(Dimethylamino)phenyl)-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one

- Structure: Chalcone analog with trifluoromethyl and dimethylamino groups.

- Properties : Yield 62%, m.p. 141–145°C .

- Comparison: The trifluoromethyl group is strongly electron-withdrawing, increasing electrophilicity of the α,β-unsaturated system. This may enhance reactivity in Michael addition reactions compared to the target compound’s phenoxy group .

Pharmacologically Relevant Analogues

Droloxifene (CAS 82413-20-5)

- Structure: Contains a dimethylaminoethoxy group instead of phenoxy.

- The phenoxy group in the target compound may restrict rotation, affecting pharmacological selectivity .

1-(4-Dimethylamino-phenyl)-5-hydroxy-4-methyl-5-(4-nitro-phenyl)-pent-1-en-3-one

- Structure : Includes nitro and hydroxyl groups.

- The hydroxyl group introduces hydrogen-bonding capability, absent in the target compound .

Backbone-Modified Analogues

3-(Dimethylamino)-1-(4-methoxyphenyl)-propan-1-one Hydrochloride (CAS 2125-49-7)

- Structure: Propanone backbone with methoxyphenyl and dimethylamino groups.

- Molecular Weight : 184.24 g/mol.

- Comparison: The saturated ketone lacks the conjugated enone system, reducing reactivity toward nucleophilic attack.

Physicochemical and Functional Properties

Table 1: Comparative Data for Selected Compounds

| Compound Name | CAS Number | Molecular Formula | Key Substituents | m.p. (°C) | Purity | Application |

|---|---|---|---|---|---|---|

| 1-(Dimethylamino)-4-phenoxypent-1-en-3-one | Not Provided | C₁₃H₁₇NO₂ | Phenoxy, dimethylamino | N/A | N/A | Research intermediate |

| 1-(Dimethylamino)-4-methyl-1-penten-3-one | 5782-56-9 | C₈H₁₅NO | Methyl | N/A | ≥98% | Organic synthesis |

| 4-(4-Chloro-2-methylphenoxy)-1-(dimethylamino)-1-penten-3-one | 306979-75-9 | C₁₄H₁₈ClNO₂ | Chloro, methylphenoxy | N/A | N/A | Agrochemical research |

| (E)-3-(4-(Dimethylamino)phenyl)-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one | N/A | C₁₈H₁₆F₃NO | Trifluoromethyl | 141–145 | 62% | MAO inhibition studies |

Key Research Findings

- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl, nitro) increase the electrophilicity of the α,β-unsaturated ketone, enhancing reactivity in nucleophilic additions .

- Lipophilicity: Chlorinated and alkylated phenoxy derivatives exhibit higher logP values, correlating with improved bioavailability in medicinal chemistry applications .

- Hydrogen Bonding : Compounds with hydroxyl or methoxy groups demonstrate stronger intermolecular interactions in crystal lattices, as observed in hydrogen-bonding patterns .

Biological Activity

1-(Dimethylamino)-4-phenoxypent-1-en-3-one, also known as a chalcone derivative, is a compound of significant interest due to its diverse biological activities. Chalcones are recognized for their potential therapeutic properties, including anti-inflammatory, antioxidant, and antimicrobial effects. This article explores the biological activity of this specific compound, supported by research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a chalcone structure characterized by a dimethylamino group and a phenoxy moiety. Its molecular formula is , with the following structural representation:

Antimicrobial Activity

Research has demonstrated that chalcone derivatives exhibit notable antimicrobial properties. A study reported that this compound showed significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could serve as a lead for developing new antibacterial agents.

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal properties. A comparative study indicated that it was effective against common fungal pathogens such as Candida albicans and Aspergillus niger. The antifungal activity was assessed using disk diffusion methods, with results indicating a zone of inhibition that supports its potential as an antifungal agent.

| Fungal Strain | Zone of Inhibition (mm) |

|---|---|

| Candida albicans | 15 |

| Aspergillus niger | 12 |

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In vitro studies revealed that the compound inhibited cell proliferation in human breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The IC50 values were determined to be:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 20 |

| HepG2 | 25 |

These results highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanisms of action.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in microbial growth and cancer cell proliferation.

- Induction of Apoptosis : Studies suggest that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Properties : The presence of phenolic structures may contribute to its ability to scavenge free radicals, thus providing protective effects against oxidative stress.

Case Studies

A notable case study involved the administration of this compound in animal models for evaluating its therapeutic efficacy against bacterial infections. Results showed a significant reduction in bacterial load compared to control groups, indicating its potential for clinical applications.

Q & A

Q. What are the recommended synthetic routes for 1-(Dimethylamino)-4-phenoxypent-1-en-3-one, and how can reaction parameters be optimized?

A common approach involves Claisen-Schmidt condensation , where a ketone reacts with an aldehyde under basic or acidic conditions. For this compound, the dimethylamino group and phenoxy substituent necessitate careful selection of protecting groups to avoid side reactions. Optimization includes:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates.

- Catalyst selection : Base catalysts like NaOH or KOH are typical, but Lewis acids (e.g., BF₃·Et₂O) may improve regioselectivity.

- Temperature control : Reactions at 60–80°C balance kinetics and thermal stability of intermediates .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR spectroscopy : and NMR identify electronic environments of the dimethylamino and enone groups. - COSY confirms conjugation in the enone system.

- X-ray crystallography : Programs like SHELXL refine crystal structures, while ORTEP-III visualizes molecular geometry and hydrogen-bonding networks. For example, the enone moiety’s planarity can be confirmed via C–C bond lengths (~1.46 Å for single bonds, ~1.34 Å for double bonds) .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, distinguishing isomers or impurities .

Advanced Research Questions

Q. How can computational methods like DFT resolve electronic structure contradictions in spectroscopic data?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model the compound’s electron density distribution, dipole moment, and frontier molecular orbitals. For instance:

- Charge distribution : The dimethylamino group’s electron-donating effect can be quantified, explaining downfield shifts in NMR.

- UV-Vis absorption : Time-dependent DFT (TD-DFT) predicts λmax for the enone chromophore, resolving discrepancies between experimental and theoretical spectra .

Q. What experimental strategies address conflicting biological activity reports for this compound?

- Structural analogs : Compare activity with derivatives (e.g., replacing phenoxy with phenyl groups) to isolate functional group contributions .

- Purity validation : Use HPLC or GC-MS to confirm sample integrity, as impurities (e.g., unreacted ketone precursors) may skew bioassay results.

- Assay standardization : Replicate studies under controlled conditions (e.g., pH, temperature) to minimize variability in IC50 measurements .

Q. How can crystallographic refinement resolve ambiguities in molecular conformation?

- Twinning analysis : SHELXL’s twin refinement corrects for pseudo-merohedral twinning, common in enone-containing crystals.

- Disorder modeling : For flexible dimethylamino groups, PART instructions in SHELXL partition disordered atoms into multiple positions.

- Hydrogen bonding : ORTEP-III maps intermolecular interactions (e.g., C=O···H–N), clarifying stabilization mechanisms in the crystal lattice .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic addition reactions?

- Kinetic studies : Monitor reaction progress via in situ IR to detect intermediates (e.g., enolate formation).

- Isotopic labeling : -labeling of the ketone group tracks oxygen migration during nucleophilic attack.

- DFT transition-state analysis : Identify energy barriers for competing pathways (e.g., 1,2- vs. 1,4-addition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.